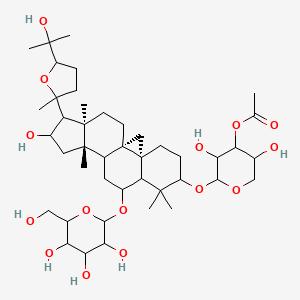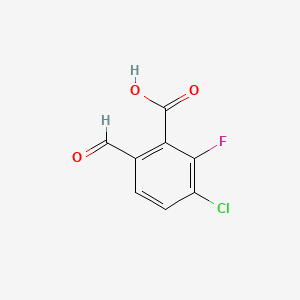
3-Chloro-2-fluoro-6-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluorobenzoic acid followed by formylation. The reaction conditions typically include the use of halogenating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoro-6-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-6-carboxybenzoic acid.
Reduction: 3-Chloro-2-fluoro-6-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-fluoro-6-formylbenzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-fluoro-6-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro, fluoro, and formyl groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoro-3-formylbenzoic acid: Similar in structure but with different positions of the chloro and formyl groups.
2-Fluoro-3-formylbenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-6-fluorobenzoic acid: Lacks the formyl group, leading to different chemical properties and uses.
Uniqueness
The combination of chloro, fluoro, and formyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C8H4ClFO3 |
|---|---|
Poids moléculaire |
202.56 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-3H,(H,12,13) |
Clé InChI |
FIEIBZPSZAJBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



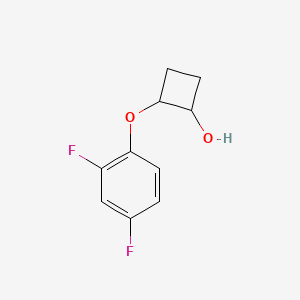

![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
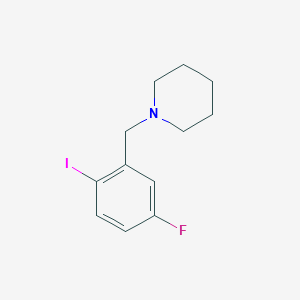
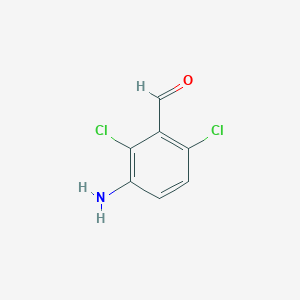
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
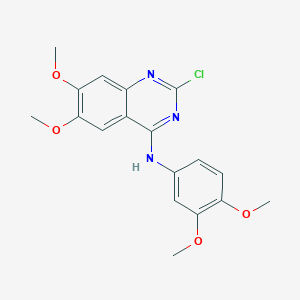
![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
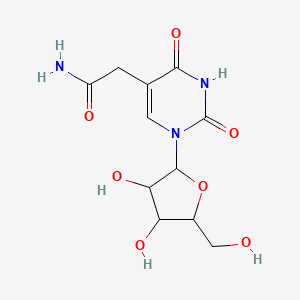
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
